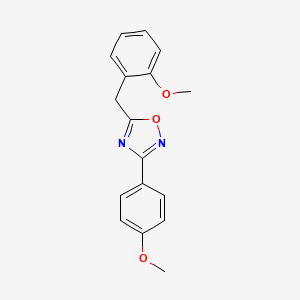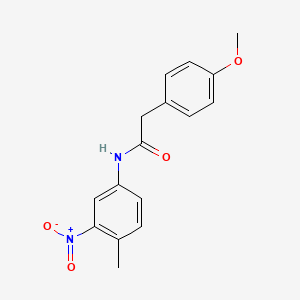
2-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)acetamide, also known as MNPA, is a chemical compound that belongs to the class of acetamide derivatives. It has gained significant attention in scientific research due to its potential pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 2-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, pain, and fever. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for further development as a potential drug.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile, making it safe for use in animal studies. Additionally, this compound has been found to exhibit significant pharmacological properties, making it a promising candidate for further research. However, this compound also has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its pharmacokinetics. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)acetamide. One potential direction is to further study its anti-cancer properties. This compound has been found to induce apoptosis in cancer cells and inhibit tumor growth, making it a promising candidate for further development as an anti-cancer agent. Another potential direction is to study its potential as an anti-inflammatory and analgesic agent. This compound has been found to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for further development as a pain reliever and anti-inflammatory agent. Finally, further research is needed to fully understand the pharmacokinetics, safety, and efficacy of this compound in humans.
Synthesemethoden
2-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)acetamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to produce 2-(4-methoxyphenyl)-3-oxobutanoic acid ethyl ester. The second step involves the reaction of 2-(4-methoxyphenyl)-3-oxobutanoic acid ethyl ester with 4-methyl-3-nitrobenzene-1-amine to produce this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)acetamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. This compound has also been studied for its potential as an anti-cancer agent. It has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-3-6-13(10-15(11)18(20)21)17-16(19)9-12-4-7-14(22-2)8-5-12/h3-8,10H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURJFJMAUUXPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

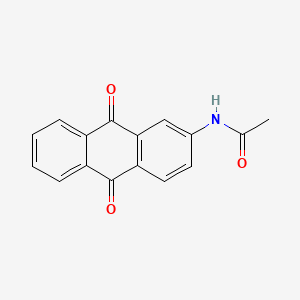
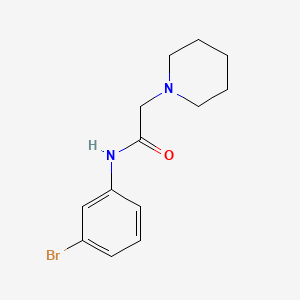

![N-cyclopentyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5865015.png)
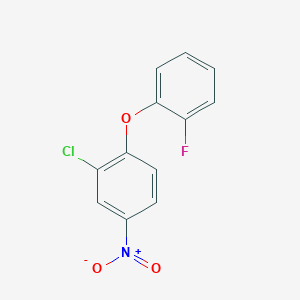

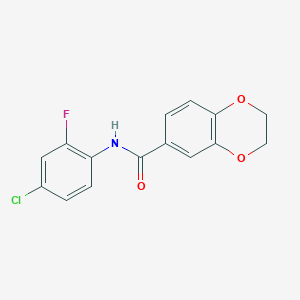
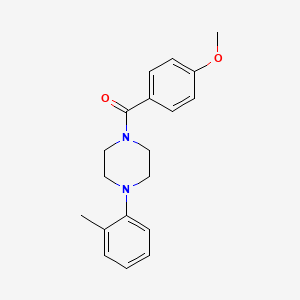
![N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine hydrochloride](/img/structure/B5865040.png)

![3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5865048.png)

